

Application Notes and Protocols for Intracellular Electrophysiology Studies of (rel)-RSD 921

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (rel)-RSD 921

Cat. No.: B1680142

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Introduction

(rel)-RSD 921 is a potent, structurally unique sodium channel blocker that has demonstrated significant antiarrhythmic and local anesthetic properties.[1] As the R,R enantiomer of the kappa (k) agonist PD117,302, **(rel)-RSD 921** exhibits minimal activity at opioid receptors, primarily exerting its effects through the blockade of voltage-gated sodium channels.[1] These application notes provide a comprehensive overview of the intracellular application of **(rel)-RSD 921** in electrophysiology, including its mechanism of action, quantitative data on its effects, and detailed protocols for its use in whole-cell patch-clamp experiments.

Mechanism of Action

(rel)-RSD 921 functions as a state- and use-dependent blocker of voltage-gated sodium channels. This means its ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.

There are differing interpretations of its primary state-dependent interaction. One perspective suggests that **(rel)-RSD 921** preferentially interacts with the open state of the sodium channel.[2] An alternative interpretation of the same data proposes that it has a higher affinity for the inactivated and resting states of the channel.[3] This nuanced mechanism contributes to its potent effects, particularly in rapidly firing cells, a characteristic of arrhythmias and neuronal hyperexcitability.

In addition to its primary action on sodium channels, **(rel)-RSD 921** has also been shown to block transient outward (Ito) and sustained (IKsus) potassium currents, although with lower potency compared to its sodium channel blockade.[\[1\]](#)

Quantitative Data

The following tables summarize the key quantitative data regarding the electrophysiological effects of **(rel)-RSD 921**.

Table 1: Potency of **(rel)-RSD 921** on Voltage-Gated Sodium Channels

Channel Isoform	EC50 (μM)	Cell Type	Reference
rNav1.2 (neuronal)	37 ± 4	Xenopus oocytes	
rNav1.4 (skeletal muscle)	35 ± 3	Xenopus oocytes	[1]
rNav1.5 (cardiac)	47 ± 3	Xenopus oocytes	[1]
IFMQ3 mutant (non-inactivating neuronal)	110 ± 5.5	Xenopus oocytes	[2]

Table 2: Potency of **(rel)-RSD 921** on Cardiac Ion Channels

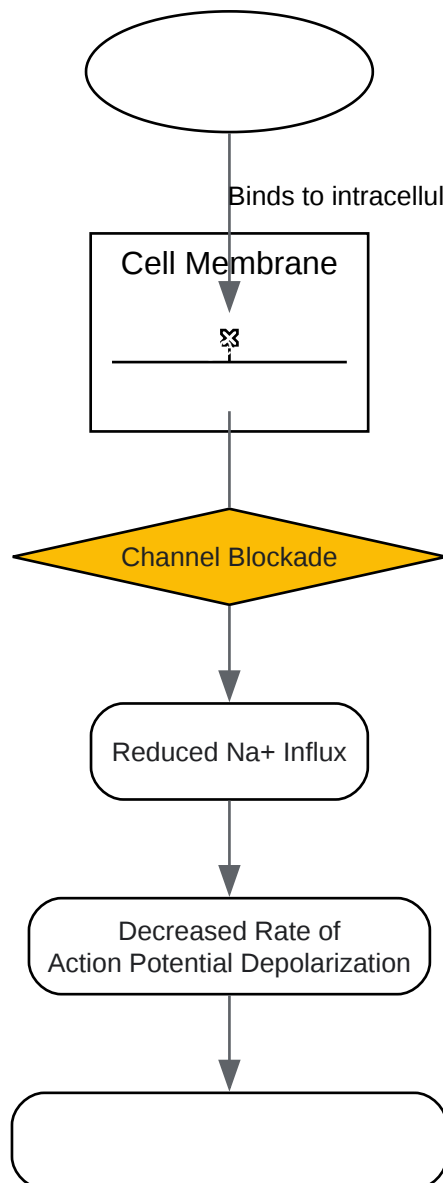
Current	IC50 (μM)	Cell Type	Reference
INa	3.8 ± 0.5	Rat cardiac myocytes	[1]
Ito (transient outward K+)	Potency is less than for INa	Rat cardiac myocytes	[1]
IKsus (sustained outward K+)	Potency is less than for INa	Rat cardiac myocytes	[1]

Table 3: Use-Dependent Blockade of Sodium Channels by **(rel)-RSD 921** (100 μM)

Channel Isoform	Stimulation Frequency (Hz)	% Blockade	Cell Type	Reference
rNav1.2 (neuronal)	30	24 ± 3	Xenopus oocytes	[1]
rNav1.4 (skeletal muscle)	30	40 ± 5	Xenopus oocytes	[1]
rNav1.5 (cardiac)	30	81 ± 4	Xenopus oocytes	[1]

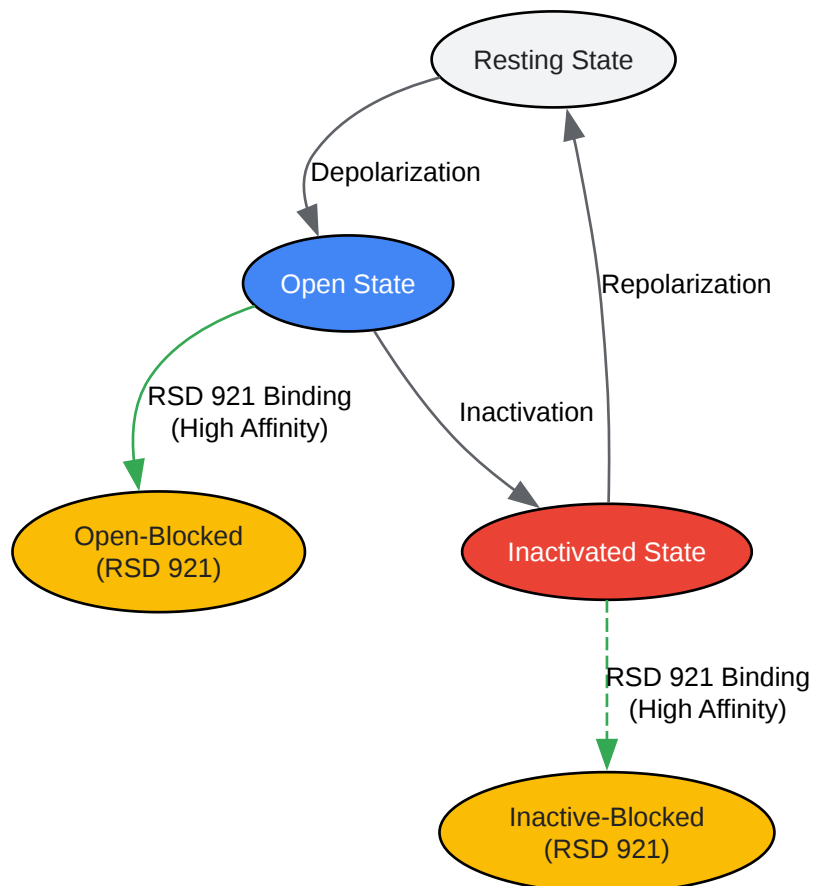
Signaling Pathway and Mechanism of Action Diagrams

Signaling Pathway of (rel)-RSD 921 Action

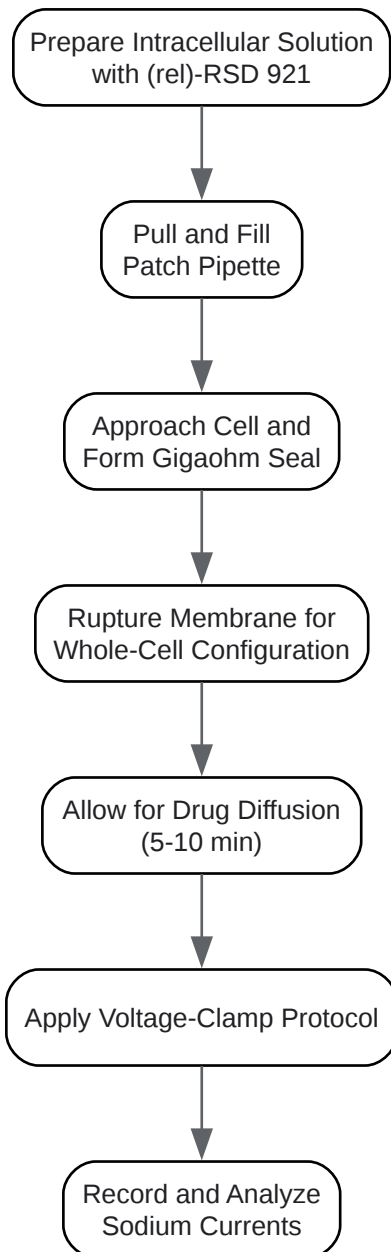
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Caption: Intracellular action of **(rel)-RSD 921** on sodium channels.

State-Dependent Interaction of (rel)-RSD 921 with Sodium Channel



Workflow for Intracellular Application of (rel)-RSD 921



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- To cite this document: BenchChem. [Application Notes and Protocols for Intracellular Electrophysiology Studies of (rel)-RSD 921]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680142#intracellular-application-of-rel-rsd-921-in-electrophysiology]

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